Disorders such as schizophrenia and bipolar disorder can significantly impair mood, cognition, and behavior. These mental illnesses can often be accompanied by comorbidities such as depression and substance abuse, and can significantly impact the quality of life of patients and caregivers. Luckily, several treatment options for psychotic disorders have been introduced to market since the realization of chlorpromazine's antipsychotic properties in 1952. Second generation antipsychotics (commonly referred to as atypical antipsychotics) include [clozapine], [quetiapine], [olanzapine], [aripiprazole] and [ziprasidone] among others, and are generally thought to be as efficacious as first generation antipsychotics but differ in their adverse effect profiles. First generation antipsychotics are associated with extrapyramidal adverse effects while atypical antipsychotics are linked to weight gain, impaired glucose tolerance and metabolic syndrome. Ziprasidone is used to treat schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder although the mechanism of action is unknown. Although ziprasidone is classified as an atypical antipsychotic, it appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class.
Ziprasidone is an Atypical Antipsychotic.
Ziprasidone is an atypical antipsychotic used in the treatment of adults with schizophrenia and bipolar disorder. Use of ziprasidone has not been consistently associated with serum enzyme elevations but has been linked to rare instances of hypersensitivity reactions accompanied by mild-to-moderate acute liver injury.
Ziprasidone is a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. Ziprasidone functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. Ziprasidone also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which ziprasidone exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.
See also: Ziprasidone Hydrochloride (has salt form); Ziprasidone Mesylate (has salt form).
Ziprasidone
CAS No.: 146939-27-7
Cat. No.: VC0003056
Molecular Formula: C21H21ClN4OS
Molecular Weight: 412.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 146939-27-7 |
---|---|
Molecular Formula | C21H21ClN4OS |
Molecular Weight | 412.9 g/mol |
IUPAC Name | 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
Standard InChI | InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |
Standard InChI Key | MVWVFYHBGMAFLY-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 |
Canonical SMILES | C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 |
Flash Point | -2 °C (28 °F) - closed cup |
Melting Point | 276°C (Ziprasidone Hydrochloride Monohydrate) > 300 °C |
Chemical Profile and Physicochemical Properties
Molecular Characteristics
Ziprasidone hydrochloride monohydrate (C₂₁H₂₁ClN₄OS·HCl·H₂O) presents as a white to green crystalline powder with molecular weight 467.41 g/mol . The benzisothiazolyl piperazine structure confers unique electronic properties, demonstrated by its extensive π-orbital system enabling strong receptor interactions. X-ray diffraction studies reveal three polymorphic forms, with the monohydrate configuration demonstrating optimal stability for pharmaceutical formulation .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₁ClN₄OS·HCl·H₂O | |
Melting Point | 238-240°C (decomposition) | |
logP (Octanol/Water) | 3.6 | |
Aqueous Solubility | 0.03 mg/mL (25°C) | |
Protein Binding | >99% |
Synthetic Pathways
The industrial synthesis employs a seven-step sequence starting from 6-chlorooxindole, featuring key reactions including nucleophilic aromatic substitution and reductive amination. Critical quality control points involve monitoring residual solvents (≤0.5% ethyl acetate) and controlling polymorphic transitions during crystallization . The final hydrochloride monohydrate form demonstrates superior stability compared to anhydrous variants, with <2% degradation after 24 months at 25°C .
Neuropharmacological Mechanism
Receptor Binding Profile
Ziprasidone's therapeutic effects stem from its balanced antagonism of dopaminergic and serotonergic pathways. Radioligand binding assays demonstrate nanomolar affinities:
Table 2: Receptor Binding Affinities (Ki values)
Receptor | Ki (nM) | Functional Activity | Source |
---|---|---|---|
D₂ | 4.8 | Antagonist | |
5-HT₂A | 0.4 | Antagonist | |
5-HT₁A | 3.4 | Partial Agonist | |
5-HT₂C | 1.3 | Antagonist | |
NET | 17 | Inhibitor | |
SERT | 28 | Inhibitor |
This unique profile enables simultaneous modulation of mesolimbic dopamine pathways (addressing positive symptoms) and prefrontal cortical serotonin systems (improving negative symptoms and cognition) . The 5-HT₁A partial agonism (35% maximal activation) contributes to anxiolytic effects, while norepinephrine reuptake inhibition (NET Ki=17nM) may underlie its antidepressant properties .
Intracellular Signaling
Post-receptor effects include inhibition of glycogen synthase kinase-3β (GSK-3β) and activation of Akt pathways, mechanisms implicated in neuroprotection and synaptic plasticity. In vitro models show ziprasidone increases brain-derived neurotrophic factor (BDNF) expression by 40% at therapeutic concentrations (50nM) .
Pharmacokinetic Profile
Absorption and Distribution
Oral bioavailability exhibits marked food dependence, increasing from 60% under fasting conditions to near-complete absorption with high-calorie meals . This nutritional effect stems from prolonged gastric retention rather than fat-soluble enhancement, as demonstrated by equivalent AUC increases with carbohydrate vs lipid-rich meals .
Table 3: Key Pharmacokinetic Parameters
Parameter | Value (Mean ± SD) | Conditions | Source |
---|---|---|---|
Tₘₐₓ | 6.8 ± 2.1 hrs | Fed (500+ kcal) | |
Cₘₐₓ | 120 ± 45 ng/mL | 80mg dose | |
Vd | 1.5 ± 0.3 L/kg | Steady-state | |
Protein Binding | 99.4 ± 0.2% | Albumin-dominated |
Metabolism and Elimination
Hepatic clearance occurs through three primary pathways:
The mean elimination half-life (7.1 ± 1.8 hrs) permits twice-daily dosing, though genetic polymorphisms in CYP3A5*3 carriers prolong t₁/₂ to 9.2 hrs . Renal excretion accounts for <5% of unchanged drug, necessitating no dose adjustment in mild-moderate renal impairment .
Clinical Efficacy and Therapeutic Monitoring
Schizophrenia Management
Therapeutic drug monitoring data from 463 patients demonstrates:
Table 4: Dose-Response Relationships
Daily Dose (mg) | Mean Serum Conc. (ng/mL) | Responder Rate (%) | Source |
---|---|---|---|
40-80 | 52 ± 18 | 58 | |
120-160 | 89 ± 31 | 63 | |
>160 | 142 ± 47 | 59 |
Optimal response occurs at 50-130 ng/mL serum levels, with supra-therapeutic concentrations (>150 ng/mL) correlating with increased QT prolongation risk without efficacy gains .
Bipolar Disorder Applications
In acute manic episodes, ziprasidone demonstrates rapid onset (YMRS score reduction 14.2 vs 8.1 placebo at day 4) . Maintenance therapy shows 58% relapse prevention at 12 months vs 28% placebo, with particular efficacy in mixed episodes .
Endpoint | Ziprasidone (%) | Olanzapine (%) | Risk Ratio | Source |
---|---|---|---|---|
All-cause mortality | 1.13 | 1.12 | 1.01 | |
Cardiac mortality | 0.26 | 0.17 | 1.60 | |
QTc prolongation >500ms | 2.1 | 0.9 | 2.33 |
Metabolic Effects
Ziprasidone exhibits favorable metabolic parameters:
Special Population Considerations
Hepatic Impairment Adjustments
Child-Pugh B/C patients require 50% dose reduction due to:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume